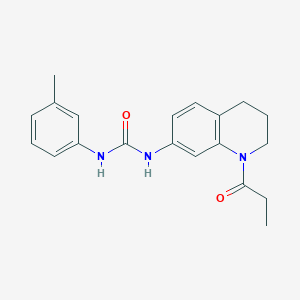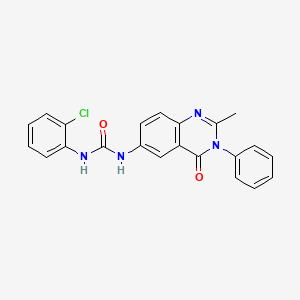
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (MPTHQ) is a synthetic compound that is being studied for its potential therapeutic applications in the medical field. MPTHQ has been found to possess a number of biochemical and physiological effects, and it is being investigated for use in drug synthesis, as well as for its potential use as an anti-inflammatory and anti-cancer agent. This article will provide an overview of MPTHQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been studied for its potential use in drug synthesis and for its potential therapeutic applications. In particular, it has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential use as an anti-cancer agent. Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is being studied for its potential use in drug synthesis, as it has been found to possess a number of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB). Inhibition of COX-2 is believed to reduce inflammation, while activation of NF-κB is believed to induce anti-tumor effects.
Biochemical and Physiological Effects
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), reduce inflammation, and activate nuclear factor-kappa B (NF-κB). Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess antioxidant and chemopreventive properties, and is being studied for its potential use as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. Additionally, it has been found to possess a number of biochemical and physiological effects, making it a promising compound for further study. However, the mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, and its potential side effects are not yet known. Additionally, its use in drug synthesis is limited due to its relatively low solubility.
Zukünftige Richtungen
Future research on 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea should focus on further elucidating its mechanism of action, as well as its potential side effects. Additionally, further research should be conducted to investigate its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research should focus on improving the synthesis method of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, as well as its solubility, in order to make it more suitable for use in drug synthesis. Finally, further research should be conducted to investigate its potential use in other therapeutic applications.
Synthesemethoden
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is synthesized by a two-step process using a Grignard reaction and a subsequent cyclization. In the first step, a Grignard reagent is reacted with 3-methylphenyl-1-propanone to form the intermediate 3-methylphenyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-7-ylmethylmagnesium bromide. This intermediate is then cyclized with urea to form 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-19(24)23-11-5-7-15-9-10-17(13-18(15)23)22-20(25)21-16-8-4-6-14(2)12-16/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPDXFXTKPRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6574625.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)